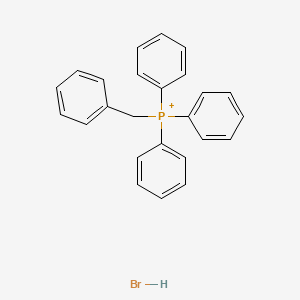
benzyl(triphenyl)phosphanium;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(triphenyl)phosphanium;hydrobromide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium cation, paired with a hydrobromide anion. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction, which is a key method for the synthesis of alkenes.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and can be accelerated using microwave irradiation. The optimized conditions involve heating the mixture at 60°C for 30 minutes, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and optimizing reaction conditions to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Benzyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone.
Common Reagents and Conditions
The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether .
Major Products
The major products of reactions involving this compound are alkenes, formed through the Wittig reaction. The specific alkene produced depends on the aldehyde or ketone used as the reactant.
科学研究应用
Benzyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals
作用机制
The primary mechanism of action for benzyl(triphenyl)phosphanium;hydrobromide involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to form the desired alkene and triphenylphosphine oxide .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various reactions including the Wittig reaction.
Tributylphosphine: Another phosphine used in organic synthesis, often as a reducing agent.
Trimethylphosphine: A smaller phosphine used in similar applications but with different reactivity and steric properties.
Uniqueness
Benzyl(triphenyl)phosphanium;hydrobromide is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This stability allows for the selective formation of alkenes, making it a valuable reagent in organic synthesis.
属性
分子式 |
C25H23BrP+ |
|---|---|
分子量 |
434.3 g/mol |
IUPAC 名称 |
benzyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI 键 |
WTEPWWCRWNCUNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


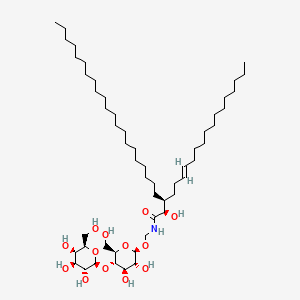

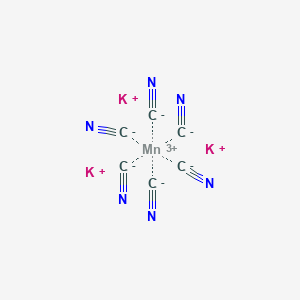
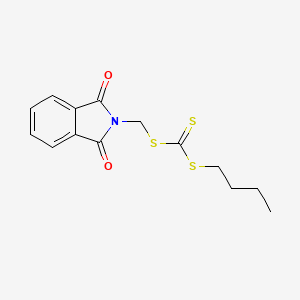
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
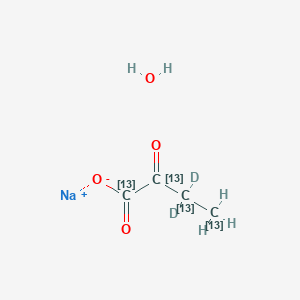
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
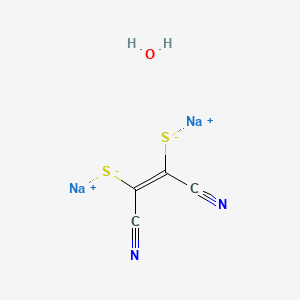
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)




